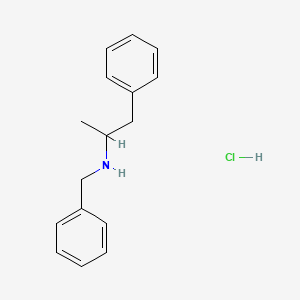

Benzyl(1-phenylpropan-2-yl)amine hydrochloride

説明

Benzyl(1-phenylpropan-2-yl)amine hydrochloride: is an organic compound with the molecular formula C16H19N·HCl. It is a hydrochloride salt form of N-benzyl-1-phenylpropan-2-amine, which is a derivative of phenylpropanolamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-benzyl-1-phenylpropan-2-amine involves the reductive amination of benzylamine with phenylacetone. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Leuckart Reaction: Another method involves the Leuckart reaction, where phenylacetone is reacted with formamide to produce the desired amine.

Industrial Production Methods: Industrial production of Benzyl(1-phenylpropan-2-yl)amine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions:

Oxidation: N-benzyl-1-phenylpropan-2-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Benzyl ketone or benzyl aldehyde.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

- Benzyl(1-phenylpropan-2-yl)amine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is employed in the preparation of more complex molecules, facilitating the development of pharmaceuticals and fine chemicals.

Reaction Mechanisms and Kinetics

- The compound is utilized in studying reaction mechanisms and kinetics, providing insights into chemical transformations and the behavior of reaction intermediates.

Biological Research

Neurotransmitter Systems

- Research indicates that this compound may influence neurotransmitter systems, particularly in modulating levels of dopamine and norepinephrine. This modulation is significant in understanding various neurological conditions.

Enzyme Inhibition Studies

- It has been investigated for its potential effects on enzyme inhibition, particularly concerning monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism . The inhibition of MAO can lead to increased levels of neurotransmitters, suggesting potential therapeutic applications.

Medical Applications

Therapeutic Potential

- The compound has been explored for its therapeutic applications in treating conditions such as depression and Parkinson's disease due to its effects on neurotransmitter levels . Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Pharmacological Studies

- Pharmacological studies have highlighted its role in enhancing dopaminergic signaling, which could be beneficial in neurodegenerative disease treatments .

Industrial Applications

Pharmaceutical Production

- In the pharmaceutical industry, this compound is used in the production of various drugs. Its properties make it suitable for large-scale synthesis processes where purity and yield are critical.

Development of New Materials

- The compound also finds application in developing new materials and chemical processes due to its versatile chemical reactivity.

Case Studies

作用機序

Benzyl(1-phenylpropan-2-yl)amine hydrochloride exerts its effects by interacting with various molecular targets in the body. It is known to act on adrenergic receptors, leading to vasoconstriction and increased neurotransmitter release. The compound’s mechanism of action involves binding to these receptors and modulating their activity, which can result in physiological effects such as increased heart rate and blood pressure.

類似化合物との比較

Phenylpropanolamine: Shares a similar structure but lacks the benzyl group.

Amphetamine: Similar in structure but has different pharmacological effects.

Methamphetamine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: Benzyl(1-phenylpropan-2-yl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its benzyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications.

生物活性

Benzyl(1-phenylpropan-2-yl)amine hydrochloride, a compound of significant interest in medicinal chemistry, exhibits various biological activities primarily through its interaction with neurotransmitter systems. This article provides an in-depth overview of its biological activity, including its mechanism of action, pharmacokinetics, and relevant research findings.

Target Enzyme:

The primary target of this compound is the enzyme Monoamine Oxidase (MAO), specifically MAO-B. This enzyme is crucial for the oxidative deamination of monoamines, including neurotransmitters such as dopamine and serotonin. The compound acts as an irreversible selective inhibitor of MAO-B, leading to increased concentrations of these neurotransmitters in the brain, which can have neuroprotective effects and enhance mood and cognitive functions .

Biochemical Pathways:

Inhibition of MAO-B by this compound results in a cascade of biochemical changes:

- Increased Neurotransmitter Levels: Elevated levels of dopamine, norepinephrine, and serotonin can improve neuronal signaling and potentially alleviate symptoms associated with neurodegenerative diseases .

- Cellular Effects: The compound influences various cellular processes by modulating cell signaling pathways and gene expression. This modulation is particularly significant in neuronal cells where enhanced dopamine levels can lead to improved synaptic function .

Pharmacokinetics

This compound is known to cross the blood-brain barrier effectively. Its pharmacokinetic profile indicates that it is metabolized primarily by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity .

Stability and Dosage Effects:

- The compound demonstrates stability under normal storage conditions but may degrade over time.

- In animal models, low doses effectively inhibit MAO-B without significant adverse effects, suggesting a favorable therapeutic window for potential clinical applications .

Research Findings

Recent studies have explored the compound's potential applications beyond MAO inhibition:

Table 1: Summary of Biological Activities

Case Studies

-

Neurodegenerative Disease Models:

In studies involving animal models of Parkinson's disease, this compound demonstrated significant neuroprotective effects by preserving dopaminergic neurons and improving motor function . -

Antiviral Activity:

Research has indicated that certain analogs of this compound exhibit antiviral properties against coronaviruses. For instance, modifications to the benzyl group have been shown to enhance activity against SARS-CoV-2 while maintaining low cytotoxicity .

特性

IUPAC Name |

N-benzyl-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMZVDMDDHHROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501064 | |

| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085-43-4 | |

| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。